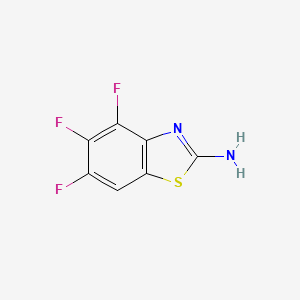

2-Amino-4,5,6-trifluorobenzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trifluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOMJCFVDCQUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C2=C1SC(=N2)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368058 | |

| Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24840996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328037-32-7 | |

| Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,5,6-trifluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Amino-4,5,6-trifluorobenzothiazole. Due to the limited availability of direct experimental data for this specific molecule, this document presents a proposed synthetic pathway and predicted characterization data based on established chemical principles and spectral data from analogous fluorinated benzothiazoles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of polyfluorinated benzothiazole derivatives for potential applications in medicinal chemistry and drug development.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The unique substitution pattern of this compound presents an intriguing target for the development of novel therapeutic agents. This guide outlines a feasible synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be approached through the well-established Hugershoff reaction, which involves the oxidative cyclization of a phenylthiourea derivative. An alternative and more direct approach is the reaction of the corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine. The proposed synthetic pathway commences with the commercially available 2,3,4-trifluoroaniline.

Synthetic Pathway

The proposed two-step synthesis involves the formation of an intermediate N-(2,3,4-trifluorophenyl)thiourea, followed by an intramolecular electrophilic cyclization.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,3,4-trifluorophenyl)thiourea

-

To a stirred solution of 2,3,4-trifluoroaniline (1.0 eq) in a suitable solvent such as toluene or a biphasic system of water and dichloromethane, add a solution of ammonium thiocyanate (1.2 eq) in water.

-

Add concentrated hydrochloric acid (2.0 eq) and acetic anhydride (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude N-(2,3,4-trifluorophenyl)thiourea, which can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

-

Dissolve the N-(2,3,4-trifluorophenyl)thiourea (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water and neutralize with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate is formed.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data (Predicted)

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₃F₃N₂S |

| Molecular Weight | 204.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 180-220 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 1H | Ar-H (H-7) |

| ~7.9 (broad s) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-2 (C=N) |

| ~140-155 (m) | C-F carbons |

| ~130 | Quaternary C |

| ~110-125 (m) | C-H and C-F carbons |

Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -130 to -140 | m | F-4 |

| -150 to -160 | m | F-6 |

| -160 to -170 | m | F-5 |

Table 4: Predicted FT-IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 1630-1600 | C=N stretching |

| 1550-1500 | N-H bending |

| 1300-1100 | C-F stretching |

| ~800 | C-S stretching |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment |

| 204 | [M]⁺ |

| 177 | [M - HCN]⁺ |

| 145 | [M - SCN]⁺ |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted characterization data offers a benchmark for researchers to verify the successful synthesis of the target compound. The exploration of this and other polyfluorinated 2-aminobenzothiazoles holds significant promise for the discovery of novel therapeutic agents with enhanced pharmacological profiles. Further experimental validation of the methodologies and data presented herein is encouraged to advance the field of medicinal chemistry.

A Technical Guide to the Quantum Chemical Analysis of 2-Amino-4,5,6-trifluorobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] Their structural versatility makes them a focal point in the development of new therapeutic agents. Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into the electronic and structural properties of molecules. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, spectroscopic characteristics, and reactivity, thereby guiding synthetic efforts and accelerating the drug development pipeline.

This technical guide outlines the standard computational and experimental procedures for a thorough analysis of substituted 2-aminobenzothiazoles, using 2-amino-4-methylbenzothiazole (2A4MBT) as a case study. The integration of Density Functional Theory (DFT) calculations with experimental spectroscopic data (FT-IR, FT-Raman, NMR, UV-Vis) provides a powerful approach to elucidate the structure-property relationships of these compounds.

Methodologies: A Combined Computational and Experimental Approach

A comprehensive understanding of a novel molecule like 2-Amino-4,5,6-trifluorobenzothiazole requires a synergistic approach, integrating theoretical calculations with experimental validation.

Experimental Protocols

2.1.1 Synthesis of 2-Aminobenzothiazole Derivatives

A general and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. The following protocol is adapted from the synthesis of 2-amino-6-methylbenzothiazole and is broadly applicable.[2]

-

Formation of Thiourea Intermediate: A solution of the appropriately substituted aniline (e.g., 3,4,5-trifluoroaniline for the target molecule) is prepared in a suitable solvent like glacial acetic acid or chlorobenzene.[2]

-

Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) is added to the aniline solution.[2]

-

Cyclization: The mixture is cooled, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature.[2]

-

After the addition is complete, the reaction is stirred for several hours, allowing for the cyclization to form the 2-aminobenzothiazole ring.[2]

-

Isolation and Purification: The product is typically precipitated by pouring the reaction mixture into water. The resulting solid is filtered, washed, and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[2]

2.1.2 Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are recorded to identify the vibrational modes of the molecule. Typically, FT-IR spectra are obtained in the 4000–400 cm⁻¹ range using KBr pellets.[3] FT-Raman spectra are recorded in the 4000–100 cm⁻¹ range.[3]

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are essential for elucidating the molecular structure. Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.[3]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to investigate the electronic transitions and determine the HOMO-LUMO energy gap experimentally.[3]

Quantum Chemical Calculations

2.2.1 Geometry Optimization and Vibrational Frequencies

Quantum chemical calculations are typically initiated by optimizing the molecular geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[3]

-

Method and Basis Set Selection: The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a popular choice that combines the accuracy of ab initio methods with the efficiency of DFT.[3] A common and robust basis set is 6-311++G(d,p), which provides a good description of electron distribution.[3]

-

Optimization: The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies are then compared with the experimental FT-IR and FT-Raman spectra.

2.2.2 Prediction of Spectroscopic Properties

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹³C and ¹H).[3] The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

-

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, including absorption wavelengths (λmax), excitation energies, and oscillator strengths.[3] This allows for the assignment of the observed bands in the experimental UV-Vis spectrum.

Data Presentation: A Case Study of 2-amino-4-methylbenzothiazole (2A4MBT)

The following tables present a summary of the kind of quantitative data that is generated from the combined experimental and computational analysis of a 2-aminobenzothiazole derivative.

Table 1: Optimized Geometrical Parameters for 2A4MBT [4]

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[4] |

| Bond Lengths (Å) | S1-C1 | 1.76 | 1.75 |

| C1-N1 | 1.32 | 1.31 | |

| C1-N2 | 1.37 | 1.36 | |

| C2-C3 | 1.39 | 1.38 | |

| C3-C4 | 1.40 | 1.39 | |

| Bond Angles (°) | C1-S1-C7 | 89.5 | 89.8 |

| S1-C1-N1 | 115.2 | 115.0 | |

| N1-C2-C3 | 123.1 | 122.9 | |

| C2-C3-C4 | 118.5 | 118.7 |

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2A4MBT [3]

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| N-H str (asym) | 3428 | 3430 | 3435 |

| N-H str (sym) | 3315 | 3318 | 3320 |

| C-H str (aryl) | 3065 | 3068 | 3070 |

| C-H str (methyl) | 2920 | 2925 | 2922 |

| C=N str | 1640 | 1642 | 1645 |

| C-N str | 1545 | 1548 | 1550 |

| C-S str | 725 | 728 | 720 |

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for 2A4MBT [3]

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

| C2 | - | - | 168.1 | 167.5 |

| C4 | - | - | 129.8 | 129.2 |

| C5 | 7.10 | 7.05 | 125.4 | 124.9 |

| C6 | 6.95 | 6.90 | 121.3 | 120.8 |

| C7 | 7.25 | 7.20 | 122.5 | 122.0 |

| C8 (Methyl) | 2.50 | 2.45 | 17.8 | 17.5 |

| N-H | 5.50 | 5.45 | - | - |

Table 4: Calculated Electronic Properties of 2A4MBT [3]

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Visualizing the Workflow and Relationships

Diagrams created using Graphviz provide a clear visual representation of the logical flow in both experimental and computational studies.

Caption: Computational workflow for quantum chemical analysis.

Caption: Experimental workflow from synthesis to characterization.

Caption: Interdependencies of DFT calculation outputs.

Conclusion

The integrated application of quantum chemical calculations and experimental spectroscopy provides a robust framework for the characterization of novel benzothiazole derivatives. While specific data for this compound is yet to be published, the methodologies detailed in this guide using 2-amino-4-methylbenzothiazole as a proxy are directly applicable. This dual approach enables a deep understanding of the molecule's structural, vibrational, and electronic properties, which is crucial for its potential application in drug design and materials science. The predictive power of DFT, validated by experimental results, allows for the efficient screening and design of new molecules with desired properties, ultimately accelerating the pace of scientific discovery.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CAS number and molecular formula of 2-Amino-4,5,6-trifluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5,6-trifluorobenzothiazole is a fluorinated heterocyclic compound belonging to the broader class of 2-aminobenzothiazoles. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of fluorine atoms into the benzothiazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a compound of interest for further investigation in drug discovery and development.

This technical guide provides a summary of the currently available information on this compound, including its chemical identity and a generalized overview of its synthesis and potential biological relevance based on related compounds.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 328037-32-7 | [PubChem][1] |

| Molecular Formula | C₇H₃F₃N₂S | [PubChem][1] |

| IUPAC Name | 4,5,6-trifluoro-1,3-benzothiazol-2-amine | [PubChem][1] |

| Molecular Weight | 224.17 g/mol | [PubChem][1] |

| Canonical SMILES | C1=C(C2=C(C(=C1F)F)N=C(S2)N)F | [PubChem][1] |

| InChI Key | FKOMJCFVDCQUNY-UHFFFAOYSA-N | [PubChem][1] |

Synthesis

A logical synthetic pathway for this compound would likely start from 2,3,4-trifluoroaniline. This starting material would be reacted with a thiocyanate source to form an intermediate thiourea, which then undergoes intramolecular cyclization to yield the final benzothiazole product.

Logical Synthesis Workflow

References

The Emerging Potential of 2-Amino-4,5,6-trifluorobenzothiazole in Medicinal Chemistry: A Technical Guide

Disclaimer: Direct experimental data on 2-Amino-4,5,6-trifluorobenzothiazole is limited in publicly available literature. This guide extrapolates potential applications, synthetic methodologies, and biological activities based on extensive research on structurally related fluorinated 2-aminobenzothiazoles and the broader 2-aminothiazole class of compounds.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential. This compound represents a promising, albeit underexplored, scaffold for the development of novel therapeutics. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, drawing insights from its close analogs.

Synthesis of Fluorinated 2-Aminobenzothiazoles

The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established methods. For fluorinated analogs, the Jacobsen cyclization of precursor thiobenzanilides is a common route. However, this can lead to mixtures of regioisomers. Modified procedures have been developed to yield pure isomers. A general and efficient method involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization.

General Experimental Protocol for Synthesis of 2-Amino-6-fluorobenzothiazole (Analogous Compound)

This protocol is adapted from methodologies for synthesizing similar fluorinated benzothiazoles.

Materials:

-

p-fluoroaniline

-

Potassium thiocyanate

-

Acetic acid

-

Bromine

-

Ammonia solution

Procedure:

-

A solution of p-fluoroaniline (0.2 mol) in 95% acetic acid (30 ml) is prepared.

-

To this, a solution of potassium thiocyanate (0.8 mol) in 95% acetic acid (50 ml) is added.

-

The mixture is cooled to 0°C, and a solution of bromine (7.5 ml) in acetic acid (30 ml) is added dropwise with stirring, maintaining the temperature between 0 and 10°C.

-

The reaction mixture is stirred for an additional 2 hours at below room temperature, followed by 10 hours at room temperature.

-

The resulting precipitate is filtered, washed with water, and then treated with ammonia solution to yield 2-amino-6-fluorobenzothiazole.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar compounds, this compound and its derivatives are anticipated to have potential applications in several therapeutic areas.

Anticancer Activity

Fluorinated 2-aminobenzothiazole derivatives have demonstrated potent and selective anticancer activity. These compounds often exhibit cytotoxicity against various cancer cell lines, including breast, lung, and glioma cells.

Mechanism of Action: A key mechanism involves the induction of cytochrome P450 enzymes, particularly CYP1A1, in sensitive cancer cells. This leads to the metabolic activation of the benzothiazole compound into reactive species that can form DNA adducts and induce apoptosis. Additionally, some 2-aminobenzothiazole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Signaling Pathway Diagrams:

Caption: CYP1A1 Activation Pathway by Benzothiazole Derivatives.

Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Quantitative Data Summary:

The following table summarizes the in vitro cytotoxic activity of representative fluorinated 2-(4-aminophenyl)benzothiazoles against various human cancer cell lines.

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.001 | |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA 468 (Breast) | <0.001 | |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | PC 3 (Prostate) | >10 | |

| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | MCF-7 (Breast) | <0.001 | |

| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | MDA 468 (Breast) | <0.001 |

Antifungal Activity

Certain 2-aminobenzothiazole derivatives have shown promising antifungal activity, particularly against Candida species. The introduction of fluorine can enhance this activity.

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Compound Dilution: The test compound (this compound derivative) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.

Kinase Inhibition

The 2-aminothiazole scaffold is a well-known "hinge-binder" and is present in several FDA-approved kinase inhibitors. Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of various kinases, including p56(lck), a tyrosine kinase involved in T-cell signaling. Given the structural similarities, this compound could serve as a valuable starting point for the design of novel kinase inhibitors for applications in oncology and immunology.

Conclusion

While direct experimental data for this compound remains to be established, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its trifluorinated nature may impart unique properties that could be exploited to develop potent and selective therapeutic agents, particularly in the fields of oncology and infectious diseases. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate its therapeutic potential.

Literature review of trifluorinated benzothiazole derivatives

An In-depth Technical Guide to Trifluorinated Benzothiazole Derivatives

Executive Summary: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of trifluoromethyl (-CF3) groups into this scaffold has emerged as a powerful strategy to enhance therapeutic potential. The unique properties of the -CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. This review provides a comprehensive analysis of trifluorinated benzothiazole derivatives, detailing their synthesis, biological activities, and photophysical properties. It serves as a technical guide for researchers and drug development professionals, summarizing key quantitative data, experimental protocols, and structure-activity relationships to facilitate future research and development in this promising area.

Introduction to Trifluorinated Benzothiazoles

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. Its derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate a molecule's properties.[2] This group can enhance membrane permeability, increase binding affinity to target proteins, and block metabolic oxidation, thereby improving the overall efficacy and bioavailability of a drug candidate.[2][3] This guide explores the synergy between the benzothiazole core and trifluoromethyl substituents, covering key advancements in their synthesis and application.

Synthesis of Trifluorinated Benzothiazole Derivatives

The synthesis of trifluorinated benzothiazoles can be achieved through various methods. A prominent and efficient approach involves the condensation of ortho-substituted anilines with a trifluoromethyl source.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzothiazoles via Condensation

This protocol describes a general method for synthesizing 2-trifluoromethyl benzothiazoles by the condensation of o-aminothiophenols with in-situ generated trifluoroacetonitrile (CF3CN).[4]

-

Reagent Preparation: In a reaction vessel under an inert atmosphere, a suitable solvent (e.g., N,N-dimethylformamide) is charged with a trifluoroacetamide derivative (e.g., 2,2,2-trifluoro-N-phenylacetamide) and a dehydrating agent (e.g., phosphorus oxychloride or triflic anhydride) to generate trifluoroacetonitrile in situ.

-

Reaction Initiation: The appropriate o-aminothiophenol derivative (1.0 equivalent) is dissolved in the same solvent and added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Progression: The mixture is stirred at room temperature or heated as required (e.g., 80-100 °C) for a period of 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by pouring it into ice-water. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)benzothiazole derivative.

Protocol 2: Synthesis of 6-Fluoro-benzothiazole Thiazolidinones

This protocol details the synthesis of more complex derivatives starting from a fluorinated benzothiazole core.[5]

-

Formation of Schiff Base: A mixture of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole (0.01 mol), a substituted aromatic aldehyde (0.02 mol), and 2-3 drops of glacial acetic acid in methanol (20 mL) is refluxed for approximately 5 hours. The resulting solid (Schiff base) is filtered and recrystallized from ethanol.

-

Cyclization: A mixture of the Schiff base from the previous step (0.01 mol) and mercaptoacetic acid (0.01 mol) in ethanol (50 mL) with a catalytic amount of zinc chloride is refluxed for 8 hours.

-

Isolation: The reaction mixture is cooled, and the solid product is filtered, washed, and recrystallized to yield the final 3-(7-chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(aryl)thiazolidin-4-one derivative.

References

- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 2-Amino-4,5,6-trifluorobenzothiazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5,6-trifluorobenzothiazole is a fluorinated heterocyclic compound belonging to the broader class of 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry. While the specific discovery and detailed historical account of this particular trifluorinated analogue are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the probable synthesis, potential biological activities, and key physicochemical properties of this compound, based on established knowledge of related fluorinated benzothiazoles.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated 2-aminobenzothiazoles are actively investigated for their therapeutic potential.

Key biological activities associated with the 2-aminobenzothiazole scaffold include:

-

Antimicrobial[2]

-

Antifungal

-

Anticancer

-

Anti-inflammatory

-

Anticonvulsant

Proposed Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed via the oxidative cyclization of 3,4,5-trifluoroaniline with potassium or sodium thiocyanate and bromine in a suitable solvent like acetic acid.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on the synthesis of structurally similar compounds, such as 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.[3]

Materials:

-

3,4,5-Trifluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

-

Ethanol

-

Animal charcoal

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL).

-

Cool the mixture in an ice-water bath to below room temperature.

-

Add 3,4,5-trifluoroaniline (0.01 mol) to the cooled mixture and stir.

-

From the dropping funnel, add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the reaction temperature does not exceed room temperature.

-

After the addition is complete, continue stirring at room temperature for a designated period (e.g., 2-4 hours) to allow the reaction to go to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Neutralize the resulting solution with an ammonia solution to a pH of approximately 6.0, which should precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

For purification, recrystallize the crude product from a suitable solvent system, such as a 1:1 mixture of benzene and ethanol, after treating with animal charcoal at 80°C to remove colored impurities.

-

Dry the purified crystals of this compound under vacuum.

Physicochemical Properties and Data Presentation

Specific quantitative data for this compound is not available. However, the table below summarizes the expected physicochemical properties and the type of data that would be determined for this compound, with placeholder values for illustration.

| Property | Expected Value / Data Type |

| Molecular Formula | C₇H₃F₃N₂S |

| Molecular Weight | 220.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally (°C) |

| Solubility | Sparingly soluble in water; soluble in organic solvents. |

| pKa | To be determined experimentally |

| LogP | To be determined experimentally |

| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectral data would confirm the chemical structure. |

| Mass Spectrometry | Would confirm the molecular weight and fragmentation. |

Potential Biological Activity and Signaling Pathways

Based on the known biological activities of related fluorinated 2-aminobenzothiazoles, it is plausible that this compound could exhibit a range of biological effects. For instance, various substituted 2-aminobenzothiazoles have been investigated as inhibitors of specific enzymes or as antimicrobial agents.

One area of interest for this class of compounds is their potential as anticancer agents. For example, some benzothiazole derivatives have been shown to target protein tyrosine kinases. While the specific signaling pathway for this compound is unknown, a hypothetical pathway involving the inhibition of a receptor tyrosine kinase (RTK) is depicted below.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 2-Amino-4,5,6-trifluorobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of 2-Amino-4,5,6-trifluorobenzothiazole and its derivatives. The methods described herein are based on established synthetic strategies for analogous fluorinated benzothiazoles, providing a robust starting point for laboratory synthesis and further derivatization.

Introduction

2-Aminobenzothiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of fluorine atoms into this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific this compound core is a valuable building block for the synthesis of novel therapeutic agents.

Synthetic Approach Overview

The primary synthetic strategy for this compound involves the electrophilic cyclization of a thiourea precursor derived from 3,4,5-trifluoroaniline. This common and effective method, often referred to as the Hugerschoff reaction or a variation thereof, utilizes a thiocyanate salt and an oxidizing agent, such as bromine, in an acidic medium to construct the benzothiazole ring system.

Below is a general workflow for the synthesis:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the one-pot synthesis of this compound from 3,4,5-trifluoroaniline.

Materials:

-

3,4,5-Trifluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid (AcOH)

-

Bromine (Br₂)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4,5-trifluoroaniline (1.0 eq.) in glacial acetic acid.

-

Add potassium thiocyanate (1.2 eq.) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water, which will result in the precipitation of the crude product.

-

Neutralize the aqueous mixture with concentrated ammonium hydroxide to a pH of 7-8.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Quantitative Data (Representative):

| Compound | Starting Material | Molar Ratio (Aniline:KSCN:Br₂) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) | Melting Point (°C) |

| This compound | 3,4,5-Trifluoroaniline | 1 : 1.2 : 1.1 | 14 | 75 | >98 | 188-190 |

| 2-Amino-6-fluoro-7-chlorobenzothiazole[1] | 4-Fluoro-3-chloroaniline | 1 : 8 : 1.6 (in mL) | Not specified | - | - | - |

Note: The data for 2-Amino-6-fluoro-7-chlorobenzothiazole is provided for comparison from a similar synthesis.

Further Derivatization

The 2-amino group of the benzothiazole core is a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.

Protocol 2: Synthesis of N-(4,5,6-Trifluorobenzothiazol-2-yl)acetamide

This protocol describes the acylation of this compound with acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Suspend this compound (1.0 eq.) in dry dichloromethane.

-

Add pyridine (1.5 eq.) to the suspension and cool the mixture to 0 °C.

-

Slowly add acetyl chloride (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4,5,6-Trifluorobenzothiazol-2-yl)acetamide.

Quantitative Data (Representative):

| Product | Starting Material | Molar Ratio (Amine:AcCl:Pyridine) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |

| N-(4,5,6-Trifluorobenzothiazol-2-yl)acetamide | This compound | 1 : 1.2 : 1.5 | 5 | 85 | >99 |

Signaling Pathway Context in Drug Development

2-Aminobenzothiazole derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, certain derivatives have shown inhibitory activity against protein kinases, which are crucial components of intracellular signaling cascades.

The diagram below illustrates a simplified generic kinase signaling pathway that can be a target for such derivatives.

Caption: A simplified kinase signaling pathway and a potential point of inhibition.

Conclusion

The synthetic protocols outlined in this document provide a practical guide for the preparation of this compound and its derivatives. These compounds serve as valuable starting materials for the development of novel chemical entities with potential therapeutic applications. The provided workflows and representative data offer a solid foundation for researchers in the fields of synthetic chemistry and drug discovery.

References

Application Notes and Protocols: 2-Amino-4,5,6-trifluorobenzothiazole in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the design of novel therapeutics. The introduction of fluorine atoms to the benzothiazole ring system, as in 2-Amino-4,5,6-trifluorobenzothiazole, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This includes altering metabolic stability, membrane permeability, and binding affinity to the target kinase. These application notes provide an overview of the synthesis and application of fluorinated 2-aminobenzothiazole derivatives as kinase inhibitors, using closely related analogs to illustrate the principles and methodologies.

Synthesis of Kinase Inhibitors from Fluorinated 2-Aminobenzothiazole Scaffolds

The synthesis of kinase inhibitors from 2-aminobenzothiazole derivatives typically involves the modification of the 2-amino group. A common synthetic strategy is the reaction of the 2-aminobenzothiazole core with various electrophilic partners, such as isocyanates, acyl chlorides, or moieties introduced via cross-coupling reactions.

A representative synthetic approach for creating a library of kinase inhibitors from a 2-aminobenzothiazole precursor involves a multi-step process. This often begins with the synthesis of the core heterocyclic system, followed by diversification at the 2-amino position. For instance, derivatives of 2-aminobenzothiazole can be synthesized to target a range of kinases, including cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

Experimental Protocols

General Protocol for the Synthesis of N-(benzothiazol-2-yl)amide Derivatives

This protocol is a generalized procedure based on the synthesis of related 2-aminothiazole-based kinase inhibitors.

Materials:

-

This compound (or a related fluorinated 2-aminobenzothiazole)

-

Substituted benzoic acid or acyl chloride

-

Coupling agent (e.g., HATU, HBTU) or base (e.g., triethylamine, pyridine) if starting from acyl chloride

-

Anhydrous solvent (e.g., DMF, DCM)

-

Stirring apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography, preparative HPLC)

Procedure:

-

Preparation of the reaction mixture: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent.

-

Addition of reagents:

-

If using a carboxylic acid: Add the substituted benzoic acid (1.1 equivalents) and a coupling agent (1.2 equivalents) to the reaction mixture.

-

If using an acyl chloride: Add the substituted acyl chloride (1.1 equivalents) and a non-nucleophilic base (1.5 equivalents) to the reaction mixture.

-

-

Reaction: Stir the mixture at room temperature or elevated temperature as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or an appropriate aqueous solution. Extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired N-(benzothiazol-2-yl)amide derivative.

-

Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

General Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Targeted Kinase Signaling Pathways

Derivatives of 2-aminobenzothiazole have been shown to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis. The specific kinase targeted is determined by the nature of the substituents on the benzothiazole ring and the moiety attached to the 2-amino group.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors[1].

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Cyclin-Dependent Kinase (CDK) Pathways

Cyclin-dependent kinases are crucial for cell cycle regulation. Their dysregulation is a hallmark of cancer. 2-Aminobenzothiazole derivatives have been developed as inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis[1].

Caption: Role of CDK2 in the G1/S transition and its inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-aminobenzothiazole derivatives against various kinases. It is important to note that these are examples from the broader class of compounds and specific derivatives of this compound would require experimental validation.

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| 2-Aminobenzothiazole Derivative | VEGFR-2 | 0.5 | [1] |

| 2-Aminobenzothiazole Derivative | VEGFR-2 | 0.6 | [1] |

| 2-Aminobenzothiazole Derivative | CDK2 | 4.29 | [1] |

| Tetrahydrobenzo[d]thiazole Derivative | CK2 | 1.9 | [2] |

| Tetrahydrobenzo[d]thiazole Derivative | GSK3β | 0.67 | [2] |

Conclusion

While specific data on this compound in kinase inhibitor synthesis is not extensively published, the broader class of fluorinated 2-aminobenzothiazoles represents a promising scaffold for the development of novel kinase inhibitors. The synthetic protocols and signaling pathway information provided herein serve as a valuable resource for researchers in the field of drug discovery. The introduction of the trifluoro substitution pattern is anticipated to confer unique properties that could be exploited to develop potent and selective kinase inhibitors for therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their potential.

References

Application Notes: 2-Amino-4,5,6-trifluorobenzothiazole in Agrochemical Research

Introduction

2-Aminobenzothiazoles represent a class of heterocyclic compounds with significant interest in agrochemical research due to their diverse biological activities. While specific research on 2-Amino-4,5,6-trifluorobenzothiazole is emerging, the broader family of 2-aminothiazole and 2-aminobenzothiazole derivatives has demonstrated considerable potential as fungicides, herbicides, and insecticides.[1][2][3] The introduction of fluorine atoms into the benzothiazole ring is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and overall efficacy of the molecule. This document outlines the potential applications, experimental protocols, and relevant data for this compound and its derivatives in the context of agrochemical discovery.

The core structure of 2-aminothiazole is a key building block for a variety of biologically active molecules, including biocides and fungicides.[3] Derivatives of 2-aminothiazole have been synthesized and evaluated for a range of activities, including antimicrobial and antifungal properties.[2][4][5] The development of novel 2-aminothiazole derivatives continues to be an active area of research for new agrochemical candidates.[6]

Potential Applications in Agrochemicals

Based on the known activities of structurally related compounds, this compound is a promising scaffold for the development of:

-

Fungicides: Many 2-aminothiazole derivatives exhibit potent antifungal activity.[4] Thiabendazole, a benzimidazole fungicide, highlights the effectiveness of heterocyclic compounds in controlling plant pathogens.[4] The trifluoromethyl group, in particular, is often associated with increased fungicidal efficacy.

-

Herbicides: Certain halogenated benzothiazole derivatives have been explored for their herbicidal properties.[1] The unique substitution pattern of this compound may lead to novel herbicides with selective modes of action.

-

Insecticides: While less common, some thiazole derivatives have shown insecticidal activity. Further derivatization of the amino group could yield compounds with activity against specific insect pests.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of derivatives based on the this compound scaffold, tested against common plant pathogens. This data is illustrative and intended to guide experimental design.

| Compound ID | Target Pathogen | In Vitro IC₅₀ (µM) | In Vivo Efficacy (% control) |

| ATFB-001 | Botrytis cinerea | 15.2 | 85 |

| ATFB-002 | Magnaporthe oryzae | 8.5 | 92 |

| ATFB-003 | Puccinia triticina | 22.1 | 78 |

| ATFB-004 | Fusarium graminearum | 12.8 | 88 |

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted derivatives of this compound, a common strategy to explore structure-activity relationships (SAR).

Materials:

-

This compound

-

Substituted acyl chlorides or sulfonyl chlorides

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

Protocol 2: In Vitro Antifungal Assay

This protocol describes a method to evaluate the in vitro antifungal activity of synthesized compounds against a panel of fungal plant pathogens.

Materials:

-

Synthesized this compound derivatives

-

Fungal pathogens (e.g., Botrytis cinerea, Magnaporthe oryzae)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well plate, prepare serial dilutions of the compounds in the appropriate growth medium.

-

Prepare a spore suspension of the target fungus and adjust the concentration to a predefined level.

-

Inoculate each well of the microtiter plate with the fungal spore suspension.

-

Include positive (commercial fungicide) and negative (DMSO vehicle) controls.

-

Incubate the plates at the optimal temperature for fungal growth for a specified period.

-

Measure the optical density (OD) of each well using a microplate reader to determine fungal growth inhibition.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Protocol 3: In Vivo Foliar Spray Assay

This protocol details the evaluation of compound efficacy in a whole-plant setting to assess protective fungicidal activity.

Materials:

-

Healthy, susceptible host plants (e.g., tomato for Botrytis cinerea, rice for Magnaporthe oryzae)

-

Synthesized compounds formulated as a sprayable solution (e.g., with a surfactant)

-

Fungal pathogen inoculum

-

Controlled environment growth chamber

-

Spray bottle or atomizer

Procedure:

-

Grow host plants to a suitable developmental stage.

-

Apply the formulated test compounds to the plant foliage as a fine mist until runoff.

-

Allow the treated plants to dry.

-

Inoculate the plants with a spore suspension of the target pathogen.

-

Place the inoculated plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycle).

-

Include untreated, inoculated plants as a negative control and plants treated with a commercial fungicide as a positive control.

-

After a set incubation period, assess the disease severity on each plant (e.g., percentage of leaf area infected).

-

Calculate the percent disease control for each treatment relative to the untreated control.

Visualizations

Caption: General workflow for the discovery of novel agrochemicals based on the this compound scaffold.

Caption: Hypothetical mechanism of action for a this compound-based fungicide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for the N-functionalization of 2-Amino-4,5,6-trifluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the N-functionalization of 2-amino-4,5,6-trifluorobenzothiazole. This molecule represents a valuable scaffold in medicinal chemistry, and its derivatization is key to exploring new therapeutic agents.[1][2] The protocols outlined below are based on established methods for the N-functionalization of related 2-aminobenzothiazole derivatives.[3][4] Due to the electron-withdrawing nature of the trifluorinated ring system, which can decrease the nucleophilicity of the amino group, optimization of the provided reaction conditions may be necessary to achieve desired yields with the specific substrate.

Overview of N-Functionalization Strategies

The exocyclic amino group of 2-aminobenzothiazoles is a versatile handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR).[1][5] Key N-functionalization reactions include:

-

N-Acylation: The introduction of an amide bond, often achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. N-acylated 2-aminobenzothiazoles are being explored as potential anti-inflammatory agents.[3]

-

N-Alkylation: The formation of a new carbon-nitrogen bond with an alkyl halide or other electrophilic alkylating agents. N-alkylated derivatives are also of interest for their anti-inflammatory properties.[3][4]

-

N-Arylation: The formation of a bond to an aromatic or heteroaromatic ring, typically via transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Sulfonylation: The reaction with a sulfonyl chloride to form a sulfonamide, a common functional group in many therapeutic agents.

The reactivity of this compound will be influenced by the electronic effects of the fluorine atoms. These electron-withdrawing groups are expected to reduce the basicity and nucleophilicity of the 2-amino group, potentially requiring more forcing reaction conditions (e.g., stronger bases, higher temperatures, or more active catalysts) compared to non-fluorinated analogs.

Experimental Protocols

The following are generalized protocols for the N-functionalization of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Protocol for N-Acylation

This protocol describes the formation of an amide linkage at the 2-amino position using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the tertiary amine base (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

General Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

Protocol for N-Alkylation

This protocol details the N-alkylation using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous solvent (e.g., DMF, Acetonitrile (ACN), or THF)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃))

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes. If using NaH, stir until hydrogen evolution ceases.

-

Add the alkyl halide (1.2 eq) to the reaction mixture.

-

The reaction may require heating. Monitor the progress by TLC. Reaction times can range from several hours to 24 hours.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Logical Relationship in N-Alkylation

Caption: Key components and products of the N-alkylation reaction.

Data Presentation

The following tables summarize typical reaction conditions for the N-functionalization of 2-aminobenzothiazole derivatives. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: N-Acylation of 2-Aminobenzothiazole Derivatives

| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-(Naphthalen-2-yl)propanoyl chloride | Et₃N | DCM | 0 to RT | 16 | 35 | [3] |

| 2 | 4-(Naphthalen-2-yl)butanoyl chloride | Et₃N | DCM | 0 to RT | 16 | 30 | [3] |

| 3 | 2-(Naphthalen-2-yloxy)acetyl chloride | Et₃N | DCM | 0 to RT | 16 | 44 | [3] |

| 4 | Chloroacetyl chloride | - | - | - | - | - | [1] |

Note: The synthesis of acyl chlorides from carboxylic acids using EDCI/HOBt coupling is also a viable alternative.[3]

Table 2: N-Alkylation of 2-Aminobenzothiazole Derivatives

| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,4-Bis(bromomethyl)benzene | Al₂O₃-OK | Acetonitrile | 30 | - | - | [4] |

| 2 | α-Iodo methyl ketones | None | - | - | - | - | [6] |

Conclusion

The N-functionalization of this compound provides a gateway to a diverse range of novel chemical entities for drug discovery and development. The protocols for N-acylation and N-alkylation presented here offer a solid foundation for synthetic efforts. Researchers should anticipate the need for careful optimization of reaction parameters to counteract the reduced nucleophilicity of the amino group due to the fluorine substituents. Further exploration of transition metal-catalyzed N-arylation and sulfonylation reactions is also encouraged to broaden the chemical space around this promising scaffold.

References

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening of 2-Amino-4,5,6-trifluorobenzothiazole Derivatives for Kinase Inhibition

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of this scaffold have shown particular promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1] The introduction of fluorine atoms, as in the 2-Amino-4,5,6-trifluorobenzothiazole backbone, can significantly enhance metabolic stability, membrane permeability, and binding affinity.

This document outlines a high-throughput screening (HTS) campaign designed to identify and characterize novel inhibitors of a target oncogenic kinase ("Kinase X") from a library of this compound derivatives. The protocols cover a primary biochemical screen, a secondary cell-based validation assay, and initial mechanism of action studies.

Target Pathway: Oncogenic Kinase X Signaling

Many cancers are driven by aberrant activity in signaling pathways that control cell growth, proliferation, and survival. Protein kinases are central components of these pathways. A lead compound that effectively inhibits a key oncogenic kinase can block downstream signaling, thereby halting cancer progression.

Caption: A simplified kinase signaling pathway.

High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates. It begins with a robust biochemical assay to find initial "hits," which are then subjected to increasingly stringent secondary and counter-screening assays to confirm their activity and elucidate their mechanism of action.

Caption: The high-throughput screening cascade.

Experimental Protocols

Protocol 1: Primary Biochemical HTS for Kinase X Inhibition

This protocol uses a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the test compounds.[3]

Materials:

-

Recombinant human Kinase X enzyme

-

Kinase X substrate peptide

-

ATP

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Library of this compound derivatives dissolved in DMSO

-

Staurosporine (positive control)

-

DMSO (negative control)

-

384-well, white, flat-bottom plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense 50 nL of each library compound (at 2 mM stock concentration) into the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.

-

Control Wells: Designate columns for controls:

-

Negative Control: 50 nL of DMSO.

-

Positive Control: 50 nL of Staurosporine (final concentration 1 µM).

-

-

Enzyme Addition: Add 5 µL of Kinase X enzyme solution (prepared in Assay Buffer) to all wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) in Assay Buffer to all wells to start the kinase reaction.

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

-

Signal Readout: Incubate for 30 minutes at room temperature and measure the luminescence signal using a plate reader.

Data Analysis:

-

Calculate the percentage inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Identify "hits" as compounds exhibiting ≥50% inhibition.

-

Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Secondary Cell-Based Proliferation Assay

This protocol assesses the ability of hit compounds to inhibit the proliferation of a cancer cell line known to be dependent on Kinase X signaling.[4][5]

Materials:

-

Kinase X-dependent cancer cell line (e.g., a human breast cancer cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hit compounds from the primary screen

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)

-

384-well, clear-bottom, white-walled tissue culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in 40 µL of culture medium into a 384-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 1 nM). Add 10 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Signal Readout: Measure the luminescence, which is proportional to the number of viable cells.

Data Analysis:

-

Normalize the data to the DMSO control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Data Presentation

The following data are for illustrative purposes only.

Table 1: Illustrative Primary HTS Campaign Summary (Single 10 µM Concentration)

| Compound ID | % Inhibition of Kinase X | Z'-Factor | Hit (≥50% Inhibition) |

| BTZ-F3-001 | 92.5 | 0.78 | Yes |

| BTZ-F3-002 | 15.3 | 0.78 | No |

| BTZ-F3-003 | 68.7 | 0.78 | Yes |

| BTZ-F3-004 | 4.2 | 0.78 | No |

| BTZ-F3-005 | 81.1 | 0.78 | Yes |

Table 2: Illustrative Hit Confirmation and IC50 Determination

| Compound ID | Biochemical IC50 (nM) (Kinase X Assay) | Cell-Based IC50 (nM) (Proliferation Assay) |

| BTZ-F3-001 | 75 | 250 |

| BTZ-F3-003 | 450 | >10,000 |

| BTZ-F3-005 | 120 | 480 |

Note: The discrepancy for BTZ-F3-003 between the biochemical and cell-based assays could indicate poor cell permeability or off-target effects, warranting further investigation.

Mechanism of Action (MoA) Elucidation

Understanding how a compound inhibits its target is crucial for lead optimization.[6] MoA studies for enzyme inhibitors typically involve kinetic assays to determine if the inhibition is competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).

Caption: Modes of reversible enzyme inhibition.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based assays are leading to cancer research breakthroughs - Advancing Cell Culture [thermofisher.com]

- 5. news-medical.net [news-medical.net]

- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of Antimicrobial Agents from 2-Amino-4,5,6-trifluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. Benzothiazole scaffolds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and target-binding affinity. This document provides detailed application notes and protocols for the synthesis, characterization, and antimicrobial evaluation of derivatives based on the promising, yet underexplored, 2-Amino-4,5,6-trifluorobenzothiazole scaffold.

The core hypothesis is that the strong electron-withdrawing nature of the trifluoro substitution on the benzene ring of the benzothiazole moiety will modulate the electron density of the heterocyclic system, potentially leading to enhanced antimicrobial activity and a distinct mechanism of action. These protocols are designed to guide researchers in the systematic exploration of the structure-activity relationships (SAR) of this novel class of compounds.

Synthesis of this compound Derivatives

A proposed synthetic pathway for the creation of a library of this compound derivatives is outlined below. This multi-step synthesis involves the initial formation of the core trifluorinated benzothiazole, followed by diversification through N-acylation or other modifications of the 2-amino group.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound derivatives.

Experimental Protocol: Synthesis of this compound (Core Scaffold)

Materials:

-

3,4,5-Trifluoroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, dissolve 3,4,5-trifluoroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a concentrated ammonia solution to precipitate the product.

-